
1,1-Dibromocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromocycloheptane is an organic compound with the molecular formula C7H12Br2. It is a member of the class of compounds known as dibromocycloalkanes, which are characterized by the presence of two bromine atoms attached to a cycloalkane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1,1-Dibromocycloheptane can be synthesized through several methods. One common synthetic route involves the bromination of cycloheptene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes, which allow for better control over reaction conditions and product purity.
Chemical Reactions Analysis
1,1-Dibromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can lead to the formation of 1,1-diiodocycloheptane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cycloheptene. This reaction typically uses a strong base such as potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to cycloheptane using reducing agents like zinc and acetic acid.
Scientific Research Applications
1,1-Dibromocycloheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical structures.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological properties that are useful in drug development.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties. Its incorporation into polymer chains can influence the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The reactivity of 1,1-Dibromocycloheptane is primarily due to the presence of the bromine atoms, which are electron-withdrawing groups. This makes the carbon atoms adjacent to the bromine atoms more electrophilic and susceptible to nucleophilic attack. The formation of a cyclic bromonium ion intermediate is a key step in many of its reactions, such as bromination and substitution reactions .
Comparison with Similar Compounds
1,1-Dibromocycloheptane can be compared to other dibromocycloalkanes, such as 1,2-Dibromocyclopentane and 1,2-Dibromocycloheptane. While these compounds share similar structural features, their reactivity and applications can differ significantly:
Properties
IUPAC Name |
1,1-dibromocycloheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2/c8-7(9)5-3-1-2-4-6-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYVQRDEVTEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543721 |
Source


|
| Record name | 1,1-Dibromocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102450-37-3 |
Source


|
| Record name | 1,1-Dibromocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
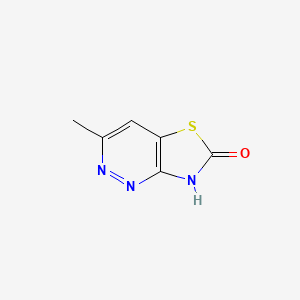
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
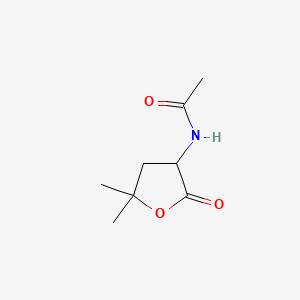
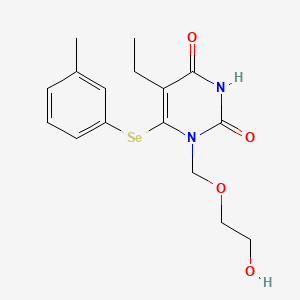

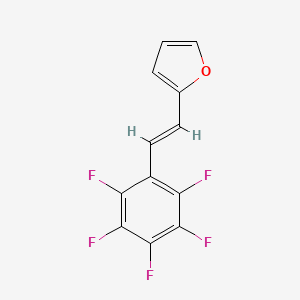
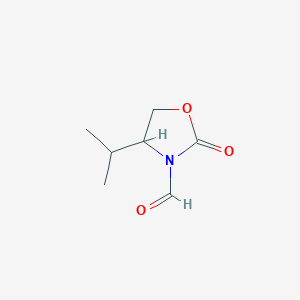
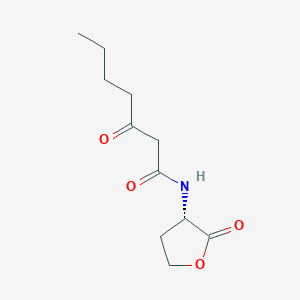
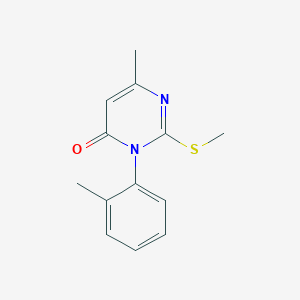
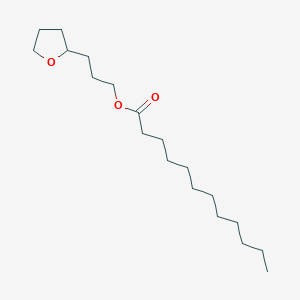
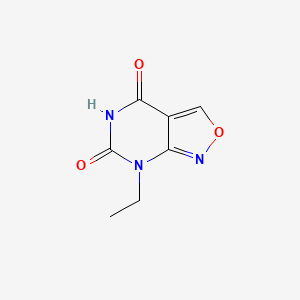

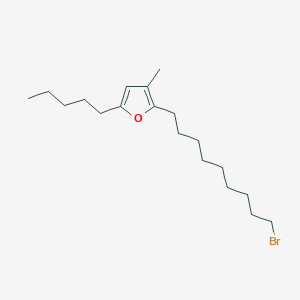
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
